N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a brominated methoxybenzyl group, and a fluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine to form 5-bromo-2-methoxybenzyl bromide.
Formation of Triazole Ring: The brominated intermediate is then reacted with hydrazine hydrate and a suitable aldehyde to form the triazole ring.
Introduction of Fluorobenzyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction of the triazole intermediate with 2-fluorobenzyl mercaptan under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the methoxybenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets and pathways. The triazole ring and the brominated methoxybenzyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-N’-phenylthiourea
- 2-bromo-5-methoxybenzyl bromide
Uniqueness
N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both a triazole ring and a fluorobenzyl sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H16BrFN4OS |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16BrFN4OS/c1-24-16-7-6-14(18)8-13(16)9-21-23-11-20-22-17(23)25-10-12-4-2-3-5-15(12)19/h2-8,11,21H,9-10H2,1H3 |
InChI Key |
YPWLOROGWCBSDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNN2C=NN=C2SCC3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNN2C=NN=C2SCC3=CC=CC=C3F |
Origin of Product |
United States |
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